molecular formula C20H25ClN2O2 B5233536 N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide

N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide

Cat. No. B5233536
M. Wt: 360.9 g/mol
InChI Key: BKZQPEXTWCDZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide is a chemical compound that has garnered interest in the scientific community due to its potential applications in research. This compound is commonly referred to as "FCWAY" and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.

Scientific Research Applications

FCWAY has been utilized in scientific research as a radioligand for imaging studies of the serotonin 1A receptor in the brain. This receptor is involved in numerous physiological processes, including mood regulation, and has been implicated in various psychiatric disorders. FCWAY has also been used in studies investigating the role of the serotonin 1A receptor in drug addiction and withdrawal.

Mechanism of Action

FCWAY binds to the serotonin 1A receptor with high affinity and selectivity, making it a useful tool for studying this receptor. Binding of FCWAY to the receptor can modulate various signaling pathways, leading to changes in cellular activity and physiological responses.
Biochemical and Physiological Effects:
Studies have shown that FCWAY can alter the activity of the serotonin 1A receptor in various brain regions, leading to changes in neurotransmitter release and neuronal activity. FCWAY has also been shown to modulate the activity of other receptors, including the dopamine and norepinephrine receptors, which may contribute to its effects on behavior.

Advantages and Limitations for Lab Experiments

One advantage of using FCWAY in research is its high affinity and selectivity for the serotonin 1A receptor, which allows for precise targeting of this receptor. However, FCWAY has a relatively short half-life, which can limit its use in certain experimental designs. Additionally, FCWAY is a radioligand, which requires specialized equipment and procedures for use in imaging studies.

Future Directions

FCWAY has potential applications in a variety of research areas, including the study of psychiatric disorders, drug addiction, and neurodegenerative diseases. Future research could focus on developing new imaging techniques using FCWAY or exploring its potential therapeutic uses. Additionally, studies could investigate the role of FCWAY in modulating other neurotransmitter systems and their interactions with the serotonin 1A receptor.

Synthesis Methods

The synthesis of FCWAY involves the reaction of 4-chlorobenzyl chloride with 4-piperidinemethanol followed by N-methylation with methyl iodide. The resulting product is then reacted with 2-furoic acid to obtain the final product, FCWAY.

properties

IUPAC Name

N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2/c1-22(20(24)19-3-2-14-25-19)15-17-9-12-23(13-10-17)11-8-16-4-6-18(21)7-5-16/h2-7,14,17H,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZQPEXTWCDZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide

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